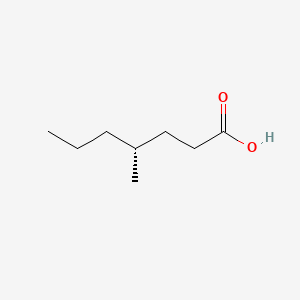

(R)-4-Methylheptanoic acid

CAS No.: 115109-01-8

Cat. No.: VC14314369

Molecular Formula: C8H16O2

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 115109-01-8 |

|---|---|

| Molecular Formula | C8H16O2 |

| Molecular Weight | 144.21 g/mol |

| IUPAC Name | (4R)-4-methylheptanoic acid |

| Standard InChI | InChI=1S/C8H16O2/c1-3-4-7(2)5-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m1/s1 |

| Standard InChI Key | LXHFVSWWDNNDPW-SSDOTTSWSA-N |

| Isomeric SMILES | CCC[C@@H](C)CCC(=O)O |

| Canonical SMILES | CCCC(C)CCC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

(R)-4-Methylheptanoic acid, systematically named (4R)-4-methylheptanoic acid, is a seven-carbon fatty acid with a methyl branch at the fourth carbon atom. Its molecular formula is C₈H₁₆O₂, and it has a molecular weight of 144.21 g/mol . The compound’s stereocenter at the fourth carbon confers chirality, making it a valuable building block in asymmetric synthesis.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 115109-01-8 | |

| IUPAC Name | (4R)-4-methylheptanoic acid | |

| Molecular Formula | C₈H₁₆O₂ | |

| Molecular Weight | 144.21 g/mol | |

| SMILES Notation | CCCC@@HCCC(=O)O | |

| InChIKey | LXHFVSWWDNNDPW-SSDOTTSWSA-N |

The compound’s structure is defined by a carboxylic acid group at the terminal end of a seven-carbon chain, with a methyl substituent on the fourth carbon in the R configuration. This stereochemical arrangement influences its interactions with biological systems and its reactivity in synthetic processes.

Physicochemical Properties

-

Solubility: Low water solubility (logP ≈ 2.5–3.0), typical of medium-chain fatty acids.

-

Thermal Stability: Decomposes above 200°C without a distinct melting point.

Table 2: Predicted Physicochemical Properties

| Property | Value | Method of Estimation |

|---|---|---|

| logP (Octanol-Water) | 2.8 | Computational |

| Aqueous Solubility | 0.1–1.0 mg/mL | QSPR Modeling |

| pKa | ~4.9 (carboxylic acid) | Analog Comparison |

Biological and Industrial Applications

Pheromone Research

(R)-4-Methylheptanoic acid has been implicated as a semiochemical in insect communication. For instance, structurally similar compounds like 4-methyloctanoic acid act as aggregation pheromones in beetles (Oryctes rhinoceros) . The stereospecificity of such interactions underscores the importance of the R configuration in bioactivity .

Pharmaceutical Intermediates

Chiral fatty acids serve as precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. The methyl branch in (R)-4-Methylheptanoic acid may enhance lipid solubility, improving drug bioavailability .

Materials Science

In polymer chemistry, branched fatty acids modify crystallization kinetics and mechanical properties. The compound’s chirality could enable the design of stereoregular polyesters with tailored thermal stability .

Research Frontiers and Challenges

Stereocontrolled Synthesis

Recent advances in organocatalysis and biocatalysis aim to improve enantioselectivity and yield. For example, engineered ketoreductases could selectively reduce 4-methylheptanoyl-CoA to the (R)-alcohol, which is then oxidized .

Biological Activity Screening

Preliminary studies suggest antimicrobial activity against Gram-positive bacteria, though mechanistic details remain unexplored . Further research is needed to elucidate structure-activity relationships.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume